molecular formula C20H15N3O2 B2658722 1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 929974-33-4

1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2658722
CAS No.: 929974-33-4
M. Wt: 329.359
InChI Key: QZVIHAPHTFLCEK-UHFFFAOYSA-N
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Description

1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with benzyl and phenyl substituents at positions 1 and 6, respectively, and a carboxylic acid group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, followed by various functional group modifications . The reaction is catalyzed by trifluoracetic acid, and the resulting product can be further modified through reductive desulfurization, hydrolysis of the ester, and Suzuki coupling with aryl boronic acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups .

Mechanism of Action

The mechanism of action of 1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of inflammation or the inhibition of viral replication. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid include other pyrazolopyridines, such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and phenyl groups, along with the carboxylic acid functionality, allows for diverse chemical modifications and interactions with biological targets .

Properties

IUPAC Name

1-benzyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c24-20(25)16-11-18(15-9-5-2-6-10-15)22-19-17(16)12-21-23(19)13-14-7-3-1-4-8-14/h1-12H,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVIHAPHTFLCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=N2)C(=CC(=N3)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929974-33-4
Record name 1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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